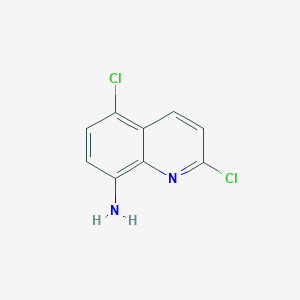

2,5-Dichloroquinolin-8-amine

Beschreibung

Overview of Halogenated Quinolines and Aminoquinolines in Organic Synthesis

Halogenated quinolines and aminoquinolines are pivotal intermediates in organic synthesis. The introduction of halogen atoms, particularly chlorine, into the quinoline (B57606) ring provides reactive handles for further molecular elaboration through a variety of cross-coupling reactions. researchgate.net This C-H bond functionalization is an atom-economical and environmentally friendly strategy for creating diverse functional groups. scispace.com Organohalides are crucial precursors for organometallic reagents and are extensively used in nucleophilic substitution and cross-coupling reactions. researchgate.net

Aminoquinolines, especially 8-aminoquinolines, are not only important for their biological activities but also serve as powerful directing groups in organic synthesis. researchgate.netresearchgate.net The 8-aminoquinoline (B160924) moiety can act as a bidentate directing group, facilitating regioselective C-H functionalization at various positions on the quinoline scaffold, a significant advancement in synthetic methodology. researchgate.netmdpi.com

Significance of Dichloro-substituted Quinoline Scaffolds

The presence of two chlorine atoms on the quinoline scaffold, as in 2,5-Dichloroquinolin-8-amine, imparts distinct characteristics to the molecule. Dichloro-substitution significantly influences the electronic properties of the quinoline ring system, enhancing its lipophilicity and modifying its polarity, which can be crucial for potential applications in drug development. researchgate.net For instance, derivatives like 5,7-dichloro- and 5,7-dibromoquinolines have demonstrated significant fungicidal activities. rsc.org

From a synthetic perspective, having two chloro-substituents offers multiple sites for selective functionalization. The differential reactivity of chlorine atoms at various positions (e.g., C-2 vs. C-5) can be exploited to introduce different substituents in a stepwise manner. Palladium-catalyzed amination reactions, for example, have been studied on various dichloroquinolines, showing that the position of the halogen atom strongly influences the reaction's success and selectivity. nih.gov This allows for the combinatorial development of structurally diverse quinoline-based molecules from a single dichloro-precursor. nih.gov The synthesis of 2,4-dichloroquinolines, for example, is a well-established procedure that provides a versatile starting material for further chemical transformations. asianpubs.orgnih.gov

Structural Context of the Amino Group at the C-8 Position of Quinolines

The amino group at the C-8 position of the quinoline ring is of particular strategic importance in organic synthesis. It is widely recognized as a powerful directing group for the regioselective functionalization of C-H bonds, especially at the C-5 and C-7 positions. scispace.comrsc.org This is achieved through the formation of a stable five-membered chelate with a metal catalyst, which brings the catalyst into close proximity to the targeted C-H bond. mdpi.com

This directing group capability allows for reactions that would otherwise be difficult to achieve with the desired selectivity. scispace.com For example, metal-free protocols have been developed for the C5-H halogenation of a range of 8-substituted quinoline derivatives. scispace.comrsc.org The necessity of a protected amino group at the C-8 position for achieving high regioselectivity in reactions like halogenation has been demonstrated, highlighting the crucial role of this functional group in directing chemical transformations. mdpi.com Beyond its synthetic utility, the 8-aminoquinoline core is a key structural motif in various biologically active compounds. mdpi.com

Research Gaps and Motivations for Investigating this compound

While the synthesis and reactivity of many dichloroquinoline isomers have been explored, the specific 2,5-dichloro substitution pattern remains less studied. Much of the existing research on dichloroquinolines focuses on isomers such as 2,4-, 4,7-, 5,7-, and 2,6-dichloroquinolines. nih.govasianpubs.orgnih.govaaronchem.comsemanticscholar.orgworktribe.com The unique electronic and steric environment created by chlorine atoms at the C-2 and C-5 positions, combined with the C-8 amino directing group, presents a novel chemical space for investigation.

The motivation for investigating this compound stems from several key areas:

Novel Reactivity: The interplay between the electron-withdrawing chloro group at C-2 (on the pyridine (B92270) ring) and C-5 (on the benzene (B151609) ring), along with the C-8 amino directing group, could lead to unprecedented reactivity and regioselectivity in C-H functionalization reactions.

Synthetic Utility: This compound could serve as a versatile building block for creating a library of novel quinoline derivatives. The distinct electronic nature of the C-2 and C-5 positions may allow for selective, sequential functionalization, providing access to complex molecules that are otherwise difficult to synthesize.

Potential Biological Activity: Given that halogenation and the presence of an amino group at C-8 are features of many bioactive quinolines, this compound and its derivatives are promising candidates for screening in medicinal chemistry programs. rsc.orgaaronchem.com

The exploration of this compound is therefore driven by the potential to uncover new synthetic methodologies and to develop novel compounds with potentially valuable biological properties, filling a gap in the current understanding of quinoline chemistry.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H6Cl2N2 |

|---|---|

Molekulargewicht |

213.06 g/mol |

IUPAC-Name |

2,5-dichloroquinolin-8-amine |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H,12H2 |

InChI-Schlüssel |

PZQJAGRMERCGDU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC2=C(C=CC(=C21)Cl)N)Cl |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Studies of 2,5 Dichloroquinolin 8 Amine and Its Analogs

Nucleophilic Substitution Reactions of Chlorine Atoms in Dichloroquinolines

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halo-substituted quinolines. The electron-deficient nature of the pyridine (B92270) ring in the quinoline (B57606) system facilitates the attack of nucleophiles, particularly at the C-2 and C-4 positions. firsthope.co.inresearchgate.net

In dichloroquinolines, the relative reactivity of the chlorine atoms is dictated by their position on the quinoline ring. Generally, chlorine atoms on the pyridine ring (e.g., C-2 and C-4) are more susceptible to nucleophilic displacement than those on the benzene (B151609) ring (e.g., C-5, C-6, C-7, C-8). researchgate.net This is attributed to the electron-withdrawing effect of the nitrogen atom in the pyridine ring, which stabilizes the Meisenheimer complex intermediate formed during the SNAr reaction.

For 2,5-dichloroquinolin-8-amine, the chlorine atom at the C-2 position is expected to be significantly more reactive towards nucleophiles than the chlorine atom at the C-5 position. The C-2 position is part of the electron-deficient pyridine ring, making it more electrophilic. In contrast, the C-5 position is on the benzene ring, which is less activated towards nucleophilic attack. Studies on analogous compounds like 2,4-dichloroquinolines have shown that nucleophilic attack preferentially occurs at the C-4 position over the C-2 position under certain conditions, and both are more reactive than halogens on the carbocyclic ring. mdpi.commdpi.org By extension, in the 2,5-dichloro isomer, the C-2 chlorine would be the primary site for nucleophilic substitution.

Table 1: Predicted Reactivity of Chlorine Atoms in this compound towards Nucleophilic Substitution

| Position | Ring System | Predicted Reactivity | Rationale |

| C-2 | Pyridine | High | Part of the electron-deficient pyridine ring, activated by the ring nitrogen. |

| C-5 | Benzene | Low | Part of the less electrophilic benzene ring. |

The presence of an amino group at the C-8 position can modulate the reactivity of the chlorine atoms through its electronic effects. The amino group is an electron-donating group through resonance. This electron-donating effect primarily influences the electron density of the benzene ring.

For the C-5 chlorine, the C-8 amino group would increase the electron density at the C-5 position, thereby deactivating it towards nucleophilic attack. This effect further enhances the reactivity difference between the C-2 and C-5 chlorine atoms. The electronic influence of the C-8 amino group on the C-2 position is less direct and significantly weaker, meaning the inherent high reactivity of the C-2 chlorine is largely retained. Consequently, the C-8 amino group is expected to amplify the regioselectivity of nucleophilic substitution, favoring displacement at the C-2 position.

Transformations Involving the C-8 Amino Group

The C-8 amino group is a versatile functional handle that can undergo a variety of chemical transformations, allowing for further derivatization of the 2,5-dichloroquinoline (B1298112) scaffold.

The primary amino group at the C-8 position can be readily acylated or alkylated. Acylation is typically achieved using acyl halides or anhydrides, often in the presence of a base, to form the corresponding amides. acs.orgnih.gov Similarly, alkylation can be performed with alkyl halides. acs.org

Interestingly, studies on 8-aminoquinolines have revealed the possibility of domino reactions where both N-acylation and C-5 halogenation occur in a one-pot synthesis when using acyl halides in the presence of a copper catalyst. acs.orgnih.gov Furthermore, site-selective C-5 alkylation of unprotected 8-aminoquinolines has been demonstrated using para-quinone methides under mild, metal-free conditions, showcasing the reactivity of the C-5 position towards electrophilic attack, which is activated by the C-8 amino group. rsc.org N-alkylation of 8-aminoquinolines has also been achieved under mild conditions. rsc.org

Table 2: Examples of Acylation and Alkylation Reactions on 8-Aminoquinoline (B160924) Analogs

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Acylation and C-5 Halogenation | Acyl halide, CuO catalyst | N-acyl-5-halo-8-aminoquinoline | acs.org, nih.gov |

| C-5 Alkylation | para-Quinone methides, metal-free | C-5 alkylated 8-aminoquinoline | rsc.org |

| N-Alkylation | Alkylamino-alkyl halides | 8-(Alkylamino-alkylamino)-6-methoxyquinoline | acs.org |

The primary aromatic amino group at the C-8 position can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. byjus.comlibretexts.org This reaction forms a diazonium salt, which is a valuable intermediate in organic synthesis. The resulting 2,5-dichloroquinoline-8-diazonium salt can then be subjected to a variety of subsequent transformations.

For instance, in Sandmeyer-type reactions, the diazonium group can be replaced by various nucleophiles, including halides (Cl, Br, I), cyanide, and hydroxyl groups, often with the aid of a copper(I) salt catalyst. masterorganicchemistry.com This allows for the introduction of a wide range of functional groups at the C-8 position, further diversifying the chemical space accessible from this compound.

Table 3: Potential Transformations via Diazotization of the C-8 Amino Group

| Reaction | Reagents | Product Functional Group at C-8 |

| Sandmeyer Reaction | CuCl / HCl | -Cl |

| Sandmeyer Reaction | CuBr / HBr | -Br |

| Sandmeyer Reaction | CuCN / KCN | -CN |

| Schiemann Reaction | HBF4, heat | -F |

| Hydrolysis | H2O, heat | -OH |

Cross-Coupling Reactions of Dichloroquinolines with Relevance to this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions are highly relevant for the functionalization of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl halide to form a new C-N bond. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction could be applied to this compound to selectively substitute one of the chlorine atoms with another amino group. Given the higher reactivity of the C-2 chlorine, it is expected that amination would preferentially occur at this position under controlled conditions. nih.gov

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide to form a C-C bond. libretexts.orgwikipedia.org This reaction could be used to introduce aryl or vinyl substituents at the C-2 or C-5 position of this compound. Regioselective Suzuki coupling has been demonstrated with other dichloroquinolines, and it is anticipated that by carefully choosing the reaction conditions, selective functionalization of the C-2 position could be achieved. cdnsciencepub.com

Table 4: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partners | Bond Formed | Potential Site of Reaction |

| Buchwald-Hartwig Amination | Amine + this compound | C-N | Preferentially at C-2 |

| Suzuki-Miyaura Coupling | Organoboron compound + this compound | C-C | Preferentially at C-2 |

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, typically between an organoboron species and an organic halide, catalyzed by a palladium complex. fishersci.co.uk For a substrate like this compound, this reaction offers a direct route to introduce aryl or vinyl substituents at the chlorinated positions.

A key consideration in the Suzuki-Miyaura coupling of dihalogenated heterocycles is regioselectivity. In quinoline systems, the C2 and C4 positions are generally more electrophilic and thus more reactive towards the oxidative addition step in the palladium catalytic cycle compared to other positions. nih.gov Studies on 2,4-dichloroquinolines consistently show preferential coupling at the C2 position. nih.govnih.gov Similarly, in 4,7-dichloroquinoline, the C4 position is more reactive than the C7 position. researchgate.net Based on these trends, it is highly probable that the Suzuki-Miyaura coupling of this compound would proceed with initial selective substitution at the C2 position over the C5 position. By carefully controlling the stoichiometry of the boronic acid and reaction conditions, selective mono-arylation could be achieved. The use of excess boronic acid and more forcing conditions would likely lead to di-substitution at both the C2 and C5 positions.

The reaction conditions for such transformations typically involve a palladium catalyst, a base, and a suitable solvent system.

| Substrate | Boronic Acid | Catalyst System | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-Dichloroquinoline | Arylboronic acids | (PPh₃)₂PdCl₂ / PCy₃ | Cs₂CO₃ | Dioxane/H₂O | 2-Alkynyl-4-arylquinoline (after initial alkynylation) | Good-Excellent | nih.govbeilstein-journals.org |

| 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | H₂O | 7-Chloro-4-phenylquinoline | 78% | researchgate.net |

Other Carbon-Carbon and Carbon-Heteroatom Coupling Strategies

Beyond the Suzuki-Miyaura reaction, the chloro-substituents on this compound serve as effective handles for other palladium- or copper-catalyzed cross-coupling reactions to form both carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.org It represents a viable strategy to replace one or both chlorine atoms of this compound with a variety of primary or secondary amines. Research on the amination of other chloroquinolines has demonstrated the effectiveness of this method. For instance, 2-chloro-6,7-dimethoxy-3-nitroquinoline has been successfully coupled with various amines and amino acid esters using catalysts like Palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with phosphine (B1218219) ligands such as XPhos. thieme-connect.com Selective amination of 6-bromo-2-chloroquinoline (B23617) has also been achieved, highlighting the potential for regiocontrolled synthesis on dihaloquinolines. nih.gov This suggests that this compound could be selectively functionalized to produce novel amino-substituted quinoline derivatives.

Ullmann Coupling: The copper-catalyzed Ullmann condensation is a classic and still relevant method for forming carbon-heteroatom bonds, particularly C-N and C-O bonds. organic-chemistry.orgwikipedia.org This reaction is typically performed at higher temperatures and can be used to couple aryl halides with alcohols, phenols, and amines. Modified Ullmann reactions have been successfully applied to functionalize dihaloquinolines, such as 4,7-dichloroquinoline, to synthesize novel derivatives. researchgate.net This strategy could be employed to introduce alkoxy, aryloxy, or substituted amino groups at the C2 and C5 positions of this compound.

Oxidation and Reduction Chemistry of the Quinoline Moiety

The quinoline ring system and its substituents in this compound can undergo various oxidation and reduction reactions.

Oxidation: The 8-aminoquinoline scaffold is known to be susceptible to oxidation, a process that is central to the biological activity of related antimalarial drugs like primaquine. pharmacy180.com Metabolic studies have shown that 8-aminoquinolines can be oxidized, often catalyzed by cytochrome P450 enzymes, to produce redox-active intermediates. doi.orgnih.gov These intermediates can generate reactive oxygen species. pharmacy180.com Electrochemical studies of 8-aminoquinoline itself reveal that it undergoes single-electron oxidation pathways, which are pH-dependent. researchgate.net Therefore, this compound would be expected to undergo similar oxidative transformations, primarily involving the electron-rich 8-amino group and the adjacent aromatic ring, potentially leading to quinone-imine type species.

Reduction: The quinoline ring system can be reduced under various conditions. Catalytic hydrogenation is a common method to reduce the pyridine portion of the quinoline nucleus. Using catalysts like platinum, palladium, or nickel, the N-containing ring can be selectively reduced to yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative. This transformation would convert this compound into 2,5-dichloro-1,2,3,4-tetrahydroquinolin-8-amine, significantly altering its geometry and electronic properties. Additionally, the chlorine substituents can be susceptible to reduction (hydrodehalogenation) under certain catalytic hydrogenation conditions, which could be a competing reaction pathway. Chemical reducing agents like sodium borohydride (B1222165) are typically used to reduce functional groups attached to the ring, such as an aldehyde, rather than the aromatic ring itself. samipubco.com

Cyclization and Annulation Reactions for Novel Heterocyclic Architectures

The 8-amino group of this compound is a key functional handle for constructing novel, fused heterocyclic systems. Annulation reactions that build new rings onto the quinoline scaffold are of great interest for creating complex molecules with potential applications in materials science and medicinal chemistry.

A particularly powerful modern strategy involves using the 8-aminoquinoline (AQ) moiety as a directing group in transition-metal-catalyzed C-H activation reactions. rsc.orgrsc.org In this approach, the 8-amino group is first converted into an amide. The amide nitrogen and the quinoline nitrogen then act as a bidentate chelating group, directing a metal catalyst (e.g., palladium, rhodium, nickel) to selectively activate the C-H bond at the C7 position of the quinoline ring. rsc.org This activated C-H bond can then react with a coupling partner, such as an alkyne or alkene, in a domino reaction sequence that results in the formation of a new ring fused to the quinoline core. rsc.orgrsc.org This methodology provides a highly efficient and atom-economical route to complex polycyclic aromatic systems starting from a simple 8-aminoquinoline precursor. Applying this strategy to this compound could yield a diverse array of novel, chlorinated, fused N-heterocyclic architectures.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments within the 2,5-dichloroquinolin-8-amine molecule. The aromatic protons on the quinoline (B57606) ring system are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The protons of the amine group (-NH₂) would likely produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The precise chemical shifts and coupling constants (J-values) between adjacent protons would allow for the unambiguous assignment of each proton to its specific position on the quinoline core.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | Doublet, Triplet, or Doublet of Doublets |

Note: This table represents predicted values based on general principles of NMR spectroscopy for similar structures. Actual experimental data is required for definitive assignments.

Carbon-13 (¹³C) NMR spectroscopy is employed to determine the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The carbon atoms of the quinoline ring are expected to resonate in the aromatic region, typically between δ 110 and 150 ppm. The carbons directly bonded to the electronegative chlorine and nitrogen atoms (C2, C5, and C8) would be shifted further downfield.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Cl | >140 |

| Aromatic C-N | >140 |

| Aromatic C-NH₂ | >140 |

| Aromatic CH | 110 - 140 |

Note: This table represents predicted values based on general principles of NMR spectroscopy for similar structures. Actual experimental data is required for definitive assignments.

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in confirming the complete structural assignment. An HSQC experiment would correlate each proton signal with the signal of the carbon to which it is directly attached, confirming the C-H connectivity. An HMBC experiment would reveal correlations between protons and carbons that are two or three bonds away, providing critical information for piecing together the molecular framework, including the positions of the chloro and amine substituents.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=C and C=N bonds of the quinoline ring, and the C-Cl bonds.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C=N (Aromatic) | Stretching | 1600 - 1650 |

| N-H (Amine) | Bending | 1550 - 1650 |

Note: This table represents expected vibrational frequencies based on typical ranges for the indicated functional groups.

Mass Spectrometry (GC-MS, HRMS, MALDI-TOF) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the determination of its molecular formula (C₉H₆Cl₂N₂). The mass spectrum would also display a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Analysis of the fragmentation pattern in the mass spectrum can provide further structural information by identifying the stable fragments formed upon ionization.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. This technique would offer an unambiguous confirmation of the connectivity and stereochemistry of the molecule.

Based on a thorough search of available scientific and crystallographic databases, there is currently no publicly accessible crystallographic data for the specific chemical compound “this compound”.

Consequently, the detailed structural elucidation and spectroscopic characterization, including crystal packing, intermolecular interactions (such as C-H...Cl and C-H...N interactions), and the conformational analysis in the solid state for this particular molecule, cannot be provided.

The scientific literature contains crystallographic studies on related quinoline derivatives; however, in strict adherence to the request to focus solely on “this compound”, information from these analogues cannot be presented. The precise atomic arrangement and intermolecular forces are unique to the specific crystal structure of a given compound and cannot be accurately extrapolated from different, albeit related, molecules.

Therefore, the requested article with the specified outline and data tables for "this compound" cannot be generated at this time due to the absence of the necessary experimental data in the public domain.

Computational and Theoretical Investigations of 2,5 Dichloroquinolin 8 Amine and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into electronic structure, reactivity, and other physicochemical characteristics without the need for empirical data.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, including molecules like 2,5-dichloroquinolin-8-amine. DFT calculations can determine various electronic properties by focusing on the electron density rather than the complex many-electron wavefunction.

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For a hypothetical analysis of this compound, a DFT study would provide the optimized molecular geometry, detailing bond lengths and angles. It would also calculate the HOMO-LUMO energies and map their distribution across the molecule. This would reveal which parts of the molecule are most likely to be involved in electron-donating or electron-accepting interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | (Value in eV) | Indicates electron-donating capability. |

| LUMO Energy | (Value in eV) | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map signify different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. Green and yellow areas usually denote regions of neutral or intermediate potential.

In the case of this compound, an MEP analysis would likely show negative potential (red) around the nitrogen atom of the amine group and potentially the quinoline (B57606) nitrogen, suggesting these are sites for electrophilic interaction. Positive potential (blue) might be observed around the hydrogen atoms of the amine group, indicating their potential involvement in hydrogen bonding.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, rotation around the bond connecting the amine group to the quinoline ring would be of particular interest.

By systematically rotating this bond and calculating the corresponding energy at each step, an energy landscape can be generated. This landscape reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). Understanding the preferred conformation is crucial as it dictates how the molecule will interact with its environment, including biological receptors.

Molecular Modeling of Receptor-Ligand Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a ligand (in this case, this compound or its derivatives) interacts with a biological receptor, such as a protein or enzyme. These studies are fundamental in drug discovery and design.

Binding Site Analysis and Interaction Modes

Molecular docking is a primary tool used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This technique involves placing the ligand into the binding site of the receptor and calculating the binding affinity for different poses.

A binding site analysis for this compound would identify the specific amino acid residues within a target protein that it interacts with. These interactions can include:

Hydrogen bonds: Formed between hydrogen bond donors (like the N-H of the amine group) and acceptors.

Hydrophobic interactions: Occurring between nonpolar regions of the ligand and receptor.

Pi-pi stacking: Interactions between the aromatic quinoline ring and aromatic amino acid residues.

Halogen bonds: Involving the chlorine atoms on the quinoline ring.

Table 2: Potential Intermolecular Interactions of this compound in a Receptor Binding Site

| Interaction Type | Potential Ligand Moiety Involved | Potential Receptor Residue Type |

|---|---|---|

| Hydrogen Bond Donor | Amine group (N-H) | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Quinoline Nitrogen | Serine, Threonine, Tyrosine |

| Pi-Pi Stacking | Quinoline Ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bond | Dichloro substitutions | Electron-rich atoms/residues |

Ligand Efficiency and Conformational Flexibility

Ligand efficiency is a metric used to assess the binding energy of a ligand in relation to its size (typically the number of non-hydrogen atoms). It helps in identifying promising lead compounds during drug development. A higher ligand efficiency indicates a more optimal binding interaction per atom.

Conformational flexibility refers to the ability of a ligand to adopt different shapes or conformations. While some flexibility is necessary for a ligand to adapt to the binding site of a receptor, excessive flexibility can be detrimental as it can lead to a significant entropic penalty upon binding, thereby reducing the binding affinity. Analyzing the conformational flexibility of this compound would involve assessing the energetic cost of adopting the specific conformation required for receptor binding.

Applications in Advanced Organic Synthesis and Materials Chemistry

2,5-Dichloroquinolin-8-amine as a Versatile Synthetic Intermediate

The strategic placement of chloro and amino substituents on the quinoline (B57606) core renders this compound a potent precursor for a wide array of more complex chemical structures. The differential reactivity of these functional groups allows for selective and sequential modifications, enabling the construction of diverse molecular architectures.

Precursor for Diverse Quinoline Derivatives

This compound serves as a foundational starting material for an extensive range of substituted quinoline derivatives. The primary amino group at the C8 position is a key site for derivatization. It can readily undergo reactions such as acylation, alkylation, and Schiff base formation, allowing for the introduction of various functional moieties. mdpi.com For instance, condensation with aldehydes or ketones yields corresponding imines, which can be further reduced to secondary amines, expanding the structural diversity of the resulting products. mdpi.com

Furthermore, the chlorine atoms at the C2 and C5 positions are susceptible to nucleophilic substitution reactions, particularly with potent nucleophiles or under metal-catalyzed conditions. This allows for the introduction of alkoxy, aryloxy, or additional amino groups, significantly altering the electronic and steric properties of the quinoline ring. The ability to selectively functionalize these positions is crucial in the rational design of molecules for specific applications. Classical synthetic methodologies such as the Friedländer, Skraup, and Doebner–von Miller reactions are often employed to create the initial quinoline scaffold, which can then be functionalized to produce intermediates like this compound. nih.gov

| Reaction Type | Reagent/Condition | Potential Product Class |

| Amine Derivatization | ||

| Acylation | Acid chlorides, Anhydrides | Amides |

| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff bases) |

| Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary Amines |

| Chloro Group Substitution | ||

| Nucleophilic Aromatic Substitution | Alkoxides, Phenoxides, Amines | Ethers, Di- and Tri-amines |

| Cross-Coupling Reactions | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) | Aryl/Heteroaryl-substituted quinolines, Aminoquinolines |

Building Block for Fused Heterocyclic Systems

The inherent functionality of this compound makes it an ideal building block for the synthesis of polycyclic and fused heterocyclic systems. researchgate.net The amino group, in conjunction with one of the adjacent ring carbons or a chloro substituent, can participate in annulation reactions to construct additional rings onto the quinoline framework.

For example, reactions with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrimido[5,4-b]quinolines, a class of compounds with significant biological interest. Similarly, intramolecular cyclization strategies can be employed where the amino group and a suitably positioned side chain, introduced via substitution at one of the chloro positions, react to form a new heterocyclic ring. These synthetic routes provide access to complex, rigid molecular structures that are often sought after in drug discovery and materials science. rsc.org The synthesis of such fused systems often leverages the quinoline derivative as a key synthon in multi-step reaction sequences. researchgate.net

Ligand Design and Coordination Chemistry

The 8-aminoquinoline (B160924) moiety is a classic and highly effective bidentate chelating agent. The arrangement of the quinoline ring nitrogen and the exocyclic amino nitrogen is perfectly suited for forming a stable five-membered ring upon coordination to a metal ion.

Exploration of this compound in Metal Chelation

This compound functions as a robust bidentate ligand, binding to metal ions through the quinoline nitrogen (N1) and the amino nitrogen (N8). nih.gov This chelation is a fundamental property of the 8-aminoquinoline scaffold and is effective for a wide range of transition metal ions. nih.govnih.gov The presence of the two electron-withdrawing chloro groups on the quinoline ring modulates the electronic properties of the ligand. These groups decrease the electron density on the quinoline system, which can influence the pKa of the coordinating nitrogens and, consequently, the stability and redox properties of the resulting metal complexes.

The formation of these complexes is a key feature in various applications, from catalysis to the development of therapeutic agents. The ability of 8-aminoquinoline derivatives to form stable complexes is well-documented, with applications in chelation therapy for reducing metal toxicity. nih.govosti.gov

| Metal Ion | Potential Coordination Geometry | Research Context |

| Rhenium(I) | Octahedral (in Re(CO)₃X complexes) | Fundamental coordination chemistry nih.gov |

| Iron(III) | Octahedral | Siderophore mimics, chelation therapy researchgate.net |

| Copper(II) | Square Planar / Distorted Octahedral | Catalysis, biological applications |

| Zinc(II) | Tetrahedral / Octahedral | Biological probes, enzyme inhibition |

Development of Polydentate Ligands Incorporating the 8-Aminoquinoline Moiety

The primary amino group of this compound is a critical functional handle for the construction of more elaborate polydentate ligands. By reacting the amine with molecules containing additional donor atoms, ligands with higher denticity can be synthesized. For example, linking three 8-aminoquinoline units to a central scaffold, such as tris(2-aminoethyl)amine (B1216632) (tren), can produce septadentate tripodal ligands.

These complex ligands are of significant interest because they can form highly stable and well-defined coordination complexes with metal ions. The resulting complexes often exhibit unique geometries and properties, making them suitable for applications in catalysis, bioinorganic chemistry, and as components of advanced materials. The synthesis of polydentate analogues of the related 8-hydroxyquinoline (B1678124) has been shown to produce excellent ligands for metals like ruthenium. nih.gov

Development of Hybrid Molecules for Chemical Probes

Hybrid molecules are chemical entities that combine two or more distinct structural motifs to achieve a new or enhanced functionality. This compound is a valuable platform for creating such hybrids, particularly for applications as chemical probes.

The quinoline core itself possesses inherent fluorescence, a desirable property for a chemical probe. The amino group at the C8 position provides a convenient point of attachment for other molecular fragments without significantly quenching this fluorescence. By covalently linking the this compound scaffold to other molecules—such as another heterocyclic system, a bioactive compound, or a targeting moiety—hybrid molecules with tailored properties can be developed. For instance, the synthesis of 1,2,3-triazole-8-quinolinol hybrids has been reported, demonstrating the utility of the quinoline scaffold in creating complex molecular architectures. nih.gov These hybrid molecules can be designed to act as fluorescent sensors for specific ions or biomolecules, or as probes to visualize cellular processes.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Green Chemistry Approaches

While traditional methods for quinoline (B57606) synthesis are well-established, the development of novel, efficient, and environmentally benign synthetic routes to 2,5-dichloroquinolin-8-amine and its derivatives is a key area for future research. A prime focus will be on the adoption of green chemistry principles to minimize hazardous waste and improve atom economy. researchgate.netresearchgate.net

One promising avenue is the exploration of one-pot multicomponent reactions. These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of efficiency and sustainability. researchgate.net The development of a one-pot synthesis for this compound, potentially from readily available anilines and carbonyl compounds, would represent a significant advancement. mdpi.com

Furthermore, the use of eco-friendly catalysts and solvents is a critical aspect of green synthesis. nih.gov Research could focus on employing heterogeneous catalysts, such as bentonite (B74815) clay, which are inexpensive, readily available, and can be easily separated from the reaction mixture. nih.gov The replacement of conventional volatile organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents is another important consideration. researchgate.net

| Synthetic Approach | Key Features | Potential Advantages |

| One-Pot Multicomponent Reactions | Combination of three or more reactants in a single step. | Increased efficiency, reduced waste, and simplified purification. |

| Heterogeneous Catalysis | Use of solid catalysts like bentonite clay. | Easy separation, reusability, and reduced environmental impact. |

| Green Solvents | Utilization of water, ethanol, or deep eutectic solvents. | Reduced toxicity, improved safety, and lower environmental footprint. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. | Faster reaction times, higher yields, and improved energy efficiency. |

Investigation of Underexplored Reactivity Profiles

The reactivity of this compound is largely dictated by the interplay of its three key functional components: the quinoline core, the two chlorine atoms, and the primary amine group. A systematic investigation into the chemoselectivity of this compound in various reactions is a crucial area for future exploration.

The chlorine atoms at the 2- and 5-positions exhibit different reactivities, which can be exploited for selective functionalization. The chlorine at the 2-position, being alpha to the ring nitrogen, is generally more susceptible to nucleophilic substitution. This allows for the selective introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a library of novel 2-substituted-5-chloroquinolin-8-amines. researchgate.netresearchgate.net

The primary amine at the 8-position offers another handle for chemical modification. It can readily undergo reactions such as acylation, alkylation, and diazotization, providing access to a diverse array of amides, secondary/tertiary amines, and other functional groups. nih.gov The interplay between the reactivity of the C2-Cl, C5-Cl, and the 8-amino group needs to be systematically studied to unlock the full synthetic potential of this scaffold.

| Functional Group | Potential Reactions | Resulting Derivatives |

| 2-Chloro | Nucleophilic Aromatic Substitution (SNAr) | 2-Amino, 2-Alkoxy, 2-Thioether derivatives |

| 5-Chloro | Nucleophilic Aromatic Substitution (SNAr), Cross-coupling reactions | 5-Amino, 5-Alkoxy, 5-Aryl derivatives |

| 8-Amine | Acylation, Alkylation, Diazotization, Schiff base formation | 8-Amides, 8-Secondary/Tertiary amines, 8-Azo compounds, 8-Imines |

Advanced Computational Studies for Structure-Reactivity Prediction

In silico methods are becoming increasingly indispensable in modern chemical research. Advanced computational studies can provide valuable insights into the electronic structure, reactivity, and potential biological activity of this compound and its derivatives, thereby guiding synthetic efforts and biological screening.

Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the different positions on the quinoline ring, helping to rationalize the observed chemoselectivity in substitution reactions. Molecular docking simulations can be used to predict the binding affinity of this compound derivatives to various biological targets, such as enzymes and receptors, which can aid in the rational design of new therapeutic agents. jst.go.jp

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a library of synthesized derivatives to establish a correlation between their chemical structure and biological activity. This can help in identifying the key structural features responsible for a particular biological effect and in designing more potent compounds.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of electronic properties and reactivity. | Understanding of reaction mechanisms and chemoselectivity. |

| Molecular Docking | Simulation of ligand-protein interactions. | Identification of potential biological targets and prediction of binding affinity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Design of more potent and selective compounds. |

Potential in New Chemical Entities Beyond Established Applications

The quinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. researchgate.netnih.govscholaris.ca While the biological profile of this compound itself is not well-documented, its structural features suggest that its derivatives could be promising candidates for the development of new chemical entities.

The 8-aminoquinoline (B160924) moiety is a known chelator of metal ions, and derivatives of this compound could be explored as fluorescent probes for the detection of biologically important metal ions like Zn2+. mdpi.com The introduction of various substituents at the 2- and 5-positions could modulate the photophysical properties of these probes, leading to sensors with improved sensitivity and selectivity.

Furthermore, the unique substitution pattern of this compound could be exploited to design novel inhibitors of enzymes that are implicated in various diseases. For instance, quinoline derivatives have been investigated as inhibitors of kinases, proteases, and other enzymes. The development of a library of derivatives of this compound and their screening against a panel of disease-relevant enzymes could lead to the discovery of new lead compounds for drug discovery.

| Potential Application Area | Rationale | Examples of Target Molecules/Processes |

| Medicinal Chemistry | The quinoline scaffold is a privileged structure with diverse biological activities. | Anticancer agents, Antimalarial drugs (analogues of Chloroquine and Hydroxychloroquine), Antibacterial and Antiviral compounds. scholaris.cawikipedia.org |

| Fluorescent Probes | The 8-aminoquinoline moiety is a known metal ion chelator. mdpi.com | Sensors for biologically relevant metal ions (e.g., Zn2+, Cu2+). |

| Enzyme Inhibition | Quinoline derivatives have been shown to inhibit various enzymes. | Kinase inhibitors, Protease inhibitors, Topoisomerase inhibitors. |

| Materials Science | Quinoline derivatives have applications in organic electronics. nih.gov | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs). |

Q & A

Q. What synthetic methodologies are recommended for preparing 2,5-Dichloroquinolin-8-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, chlorination of 8-aminoquinoline derivatives using POCl₃ or PCl₅ under reflux conditions (60–80°C) can yield 2,5-dichloro-substituted products. Optimization includes:

- Catalyst screening : Use Lewis acids (e.g., AlCl₃) to enhance regioselectivity.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction rates.

- Temperature control : Gradual heating (e.g., 50°C → 80°C) minimizes side products.

Safety Note: Follow protocols for handling corrosive reagents (e.g., PPE, fume hoods) as outlined in safety data sheets for analogous chlorinated amines .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

- Methodological Answer : A multi-technique approach is critical:

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.5–8.5 ppm) and NH₂ signals (δ 5.0–6.0 ppm, broad).

- Mass spectrometry (HRMS) : Look for [M+H]⁺ ions matching the molecular formula (C₉H₅Cl₂N₂, exact mass 217.98).

- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values.

- Melting point : Compare with literature values (±2°C range).

Guideline: Follow IUPAC naming conventions and report spectral data in alignment with Medicinal Chemistry Research standards .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles (mandatory).

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .

- Waste disposal : Segregate halogenated waste and consult institutional guidelines for hazardous material processing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Replication : Repeat assays under identical conditions (pH, temperature, cell lines).

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA, Cohen’s d) to identify outliers .

- Purity verification : Re-characterize compounds via HPLC (>95% purity threshold) .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry using B3LYP/6-31G* basis sets to analyze electron density at Cl and NH₂ sites.

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- Solvent modeling : Apply COSMO-RS to predict solubility and reaction pathways in polar media.

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound complexes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.